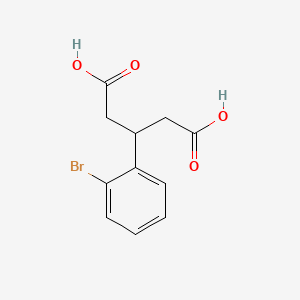

3-(2-Bromophenyl)pentanedioic acid

Description

3-(2-Bromophenyl)pentanedioic acid is a substituted pentanedioic acid derivative featuring a bromine atom at the ortho position of the phenyl ring. The pentanedioic acid backbone is a critical motif in molecules targeting prostate-specific membrane antigen (PSMA), a biomarker overexpressed in prostate cancer . The bromophenyl group may enhance lipophilicity and influence binding interactions compared to unsubstituted analogs.

Properties

IUPAC Name |

3-(2-bromophenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c12-9-4-2-1-3-8(9)7(5-10(13)14)6-11(15)16/h1-4,7H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIDNIAPUGGGFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)CC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735716 | |

| Record name | 3-(2-Bromophenyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104115-67-5 | |

| Record name | 3-(2-Bromophenyl)pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(2-Bromophenyl)pentanedioic acid typically involves the bromination of a phenylpentanedioic acid precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out under controlled temperature conditions to ensure the selective bromination of the phenyl ring.

Industrial production methods for this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

3-(2-Bromophenyl)pentanedioic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenylpentanedioic acid.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide or ammonia. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(2-Bromophenyl)pentanedioic acid has gained significant attention in scientific research due to its unique properties. It is used in various fields, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)pentanedioic acid involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The carboxylic acid groups can form hydrogen bonds, further stabilizing the interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

Key analogs and their distinguishing features:

Key Observations :

- Electronic Effects : Bromine’s electron-withdrawing nature could polarize the phenyl ring, altering π-π stacking or hydrogen-bonding interactions. The trifluoromethyl group in the CF₃ analog provides both lipophilicity and electronic modulation .

PSMA-Targeting Potential

- DUPA Analogs: Glutamate-urea-glutamate (Glu-Ure-Glu) derivatives, such as 2-[3-(1,3-dicarboxypropyl)-ureido]pentanedioic acid (DUPA), bind PSMA with nanomolar affinity (e.g., 9 nM for 123I-MIP-1072) . These compounds utilize the pentanedioic acid moiety to mimic glutamate, a natural PSMA substrate.

- Bromophenyl Derivatives : While direct data on 3-(2-bromophenyl)pentanedioic acid are unavailable, 3-(4-bromophenyl) analogs may exhibit similar binding mechanisms. The bromine atom could enhance membrane permeability or stabilize ligand-receptor interactions via hydrophobic effects .

- Endogenous Competition: Urea-based pentanedioic acid ligands (e.g., GPI) face competition from serum phosphate anions. Multivalent designs (e.g., adamantane-linked trimers) improve binding affinity, suggesting that bromophenyl derivatives might benefit from similar strategies .

Physical and Chemical Properties

- Solubility : The unsubstituted glutaric acid is highly water-soluble (1.429 g/cm³ density) , whereas bromophenyl substitution likely reduces solubility due to increased hydrophobicity.

- Thermal Stability : Glutaric acid melts at 95–98°C ; bromophenyl analogs may exhibit higher melting points due to stronger intermolecular forces.

Biological Activity

3-(2-Bromophenyl)pentanedioic acid is an organic compound notable for its unique structure, which features a bromophenyl substituent attached to a pentanedioic acid backbone. This compound has garnered attention in pharmaceutical and biochemical research due to its potential biological activities and applications in drug development.

- Molecular Formula : CHBrO

- Appearance : White crystalline powder

- Solubility : Soluble in water and organic solvents

The presence of the bromine atom introduces distinctive electronic properties, influencing the compound's reactivity and biological activity. The bromine can participate in halogen bonding, which affects binding affinity to biological targets.

The biological activity of 3-(2-Bromophenyl)pentanedioic acid is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The carboxylic acid groups can form hydrogen bonds, stabilizing interactions with target molecules, while the bromine atom enhances specificity through halogen bonding .

Antioxidant Activity

In addition to antimicrobial properties, 3-(2-Bromophenyl)pentanedioic acid may also exhibit antioxidant activity. Compounds with similar structures have shown promising results in reducing oxidative stress by scavenging free radicals. This property is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage.

Case Studies and Research Findings

A comparative analysis of various derivatives of pentanedioic acid has highlighted their unique biological profiles:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(4-Bromophenyl)pentanedioic acid | Similar backbone | Different bromine position affecting reactivity |

| 3-(2-Chlorophenyl)pentanedioic acid | Similar backbone | Chlorine substituent may alter biological activity |

| 3-(Phenyl)pentanedioic acid | No halogen substituent | Lacks halogen; may have different reactivity |

| 3-(2-Nitrophenyl)pentanedioic acid | Nitro group instead | Potentially different electronic properties |

These comparisons illustrate how variations in substituents can significantly influence the biological activities of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.